REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[C:12]2[CH2:11][CH2:10][CH2:9][CH2:8][C:7]=2[C:6]2[C:13]([N:22]3[CH2:26][CH2:25][CH2:24][CH2:23]3)=[N:14][C:15]([N:17]3[CH2:21][CH2:20][CH2:19][CH2:18]3)=[N:16][C:5]1=2>[Pd].C1C2C(CCCC2)CCC1.C(Cl)Cl>[OH:1][CH2:2][CH2:3][N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]2[C:13]([N:22]3[CH2:26][CH2:25][CH2:24][CH2:23]3)=[N:14][C:15]([N:17]3[CH2:21][CH2:20][CH2:19][CH2:18]3)=[N:16][C:5]1=2
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Name
|
|
Quantity
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5.14 g
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Type
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reactant
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Smiles
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OCCN1C2=C(C=3CCCCC13)C(=NC(=N2)N2CCCC2)N2CCCC2
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Name
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|
Quantity
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1.4 g
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Type
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catalyst
|
Smiles
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[Pd]
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C1CCCC2CCCCC12
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Name
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|
Quantity
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250 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hr
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The mixture is cooled to 20°-25°
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Type
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FILTRATION
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Details
|
filtered through diatomaceous earth
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Type
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CUSTOM
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Details
|
Removal of the solvent from the filtrate
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Name
|
|
Type
|
product
|
Smiles
|
OCCN1C2=C(C3=CC=CC=C13)C(=NC(=N2)N2CCCC2)N2CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |